Cas no 16400-32-1 (1-Bromo-2-pentyne)
1-Bromo-2-pentyne (CAS 3017-71-2) is a brominated alkyne compound with the molecular formula C₅H₇Br. It features a terminal alkyne group and a bromine substituent, making it a versatile intermediate in organic synthesis, particularly for cross-coupling reactions such as Sonogashira or Heck couplings. The compound's reactivity allows for selective functionalization, enabling the construction of complex molecular frameworks. Its liquid state at room temperature and moderate stability under inert conditions facilitate handling in laboratory settings. 1-Bromo-2-pentyne is commonly employed in pharmaceutical and materials research, where precise alkyne incorporation is required. Proper storage under refrigeration and protection from light are recommended to maintain its integrity.

1-Bromo-2-pentyne structure
Product name:1-Bromo-2-pentyne
1-Bromo-2-pentyne Chemical and Physical Properties
Names and Identifiers
-
- 2-Pentyne, 1-bromo-
- 1-Bromo-2-pentyne
- 1-Bromo-2-pentyn
- 1-bromopent-2-yne
- 1-bromo-pent-2-yne
- 2-Pentyne,1-bromo
- 2-Pentynyl Bromide
- 3-ethylpropargyl bromide
- 5-bromopent-3-yne
- EINECS 240-451-2
- pent-2-ynyl bromide
- 2-Pentyn-1-yl bromide
- TIMTEC-BB SBB008834
- 1-BROMO-2-PENTYNE 97%
- 1-Bromo-2-pentyne, 97%
- BBL103248
- STL557058
- DTXSID90167691
- MFCD00236363
- EN300-331389
- FS-4660
- 16400-32-1
- E76728
- CS-0188171
- NS00025359
- SCHEMBL628602
- J-010105
- SY045110
- 1-bromo-2-pentine
- AKOS015912498
-
- MDL: MFCD00236363
- Inchi: InChI=1S/C5H7Br/c1-2-3-4-5-6/h2,5H2,1H3
- InChI Key: VDHGRVFJBGRHMD-UHFFFAOYSA-N
- SMILES: CCC#CCBr
Computed Properties
- Exact Mass: 145.97300
- Monoisotopic Mass: 145.973
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 6
- Rotatable Bond Count: 0
- Complexity: 72.4
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Topological Polar Surface Area: 0A^2
- Tautomer Count: nothing
- XLogP3: 2
Experimental Properties
- Color/Form: Not determined
- Density: 1.438 g/mL at 25 °C(lit.)
- Boiling Point: 93-94 °C/113 mmHg(lit.)
- Flash Point: Fahrenheit: 105.8 ° f
Celsius: 41 ° c - Refractive Index: n20/D 1.498(lit.)
- Solubility: Very slightly soluble (0.21 g/l) (25 º C),
- PSA: 0.00000
- LogP: 1.79470
- Sensitiveness: Sensitive to humidity
- Solubility: Not determined
1-Bromo-2-pentyne Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H226-H315-H319-H335
- Warning Statement: P261-P305 + P351 + P338
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S26; S36
-
Hazardous Material Identification:
- Risk Phrases:R10
- HazardClass:3
1-Bromo-2-pentyne Customs Data
- HS CODE:2903399090
- Customs Data:
China Customs Code:
2903399090Overview:
2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
1-Bromo-2-pentyne Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331389-0.1g |
1-bromopent-2-yne |
16400-32-1 | 95.0% | 0.1g |
$19.0 | 2025-03-18 | |
Enamine | EN300-331389-100.0g |
1-bromopent-2-yne |
16400-32-1 | 95.0% | 100.0g |
$897.0 | 2025-03-18 | |
Enamine | EN300-331389-1.0g |
1-bromopent-2-yne |
16400-32-1 | 95.0% | 1.0g |
$30.0 | 2025-03-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258841-10g |
1-Bromo-2-pentyne |
16400-32-1 | 97% | 10g |
¥323 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1258841-25g |
1-Bromo-2-pentyne |
16400-32-1 | 97% | 25g |
¥745 | 2023-04-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 429538-1G |
1-Bromo-2-pentyne |
16400-32-1 | 1g |
¥279.22 | 2023-12-06 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023455-25g |
1-Bromo-2-pentyne |
16400-32-1 | 97% | 25g |
¥4300 | 2024-05-25 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD57359-250mg |
1-Bromo-2-pentyne |
16400-32-1 | 95% | 250mg |
¥30.0 | 2022-03-01 | |
eNovation Chemicals LLC | D112293-5g |
1-BROMO-2-PENTYNE |
16400-32-1 | 98% | 5g |
$195 | 2024-08-03 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R023455-5g |
1-Bromo-2-pentyne |
16400-32-1 | 97% | 5g |
¥200 | 2024-05-25 |
1-Bromo-2-pentyne Related Literature
-
Bao-Juan Wang,Ping Xue,Peiming Gu Chem. Commun. 2015 51 2277
-
Dinesh R. Garud,Masaki Makimura,Mamoru Koketsu New J. Chem. 2011 35 581
-
Ahmed G. Eissa,Lauren E. Powell,Julia Gee,Paul A. Foster,Claire Simons RSC Med. Chem. 2023 14 356
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4. Titanium(II)-based Z-reduction of alkynes. Syntheses of deuterium labelled linolenic and oleic acids and (3E,8Z,11Z?)-tetradeca-3,8,11-trienyl acetate, the sex pheromone of a tomato pest, Scrobipalpuloides absolutaNatasha L. Hungerford,William Kitching J. Chem. Soc. Perkin Trans. 1 1998 1839
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5. 781. Unsaturated fatty acids. Part II. The synthesis of linolenic acidS. S. Nigam,B. C. L. Weedon J. Chem. Soc. 1956 4049
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Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:16400-32-1)1-BROMO-2-PENTYNE

Purity:99.9%
Quantity:200kg
Price ($):Inquiry